molecular formula C7H11ClF2O3S B2908093 2-(3,3-Difluorocyclobutyl)-2-methoxyethanesulfonyl chloride CAS No. 2567502-00-3

2-(3,3-Difluorocyclobutyl)-2-methoxyethanesulfonyl chloride

Cat. No.: B2908093
CAS No.: 2567502-00-3
M. Wt: 248.67
InChI Key: JQNZTVMEMQUWBR-UHFFFAOYSA-N
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Description

2-(3,3-Difluorocyclobutyl)-2-methoxyethanesulfonyl chloride is a chemical compound known for its unique structural features and reactivity It contains a difluorocyclobutyl group, which is a four-membered ring with two fluorine atoms, and a methoxyethanesulfonyl chloride group, which includes a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluorocyclobutyl)-2-methoxyethanesulfonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluorocyclobutyl)-2-methoxyethanesulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Derivatives: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

Scientific Research Applications

2-(3,3-Difluorocyclobutyl)-2-methoxyethanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,3-Difluorocyclobutyl)-2-methoxyethanesulfonyl chloride involves its reactivity towards nucleophiles and reducing agents. The sulfonyl chloride group is highly reactive and can form strong bonds with nucleophiles, leading to the formation of various derivatives. The difluorocyclobutyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,3-Difluorocyclobutyl)-2-methoxyethanesulfonyl chloride is unique due to the presence of both the difluorocyclobutyl group and the methoxyethanesulfonyl chloride group. This combination imparts distinct reactivity and properties, making it a versatile compound in various chemical reactions and applications .

Properties

IUPAC Name

2-(3,3-difluorocyclobutyl)-2-methoxyethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClF2O3S/c1-13-6(4-14(8,11)12)5-2-7(9,10)3-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNZTVMEMQUWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CS(=O)(=O)Cl)C1CC(C1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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